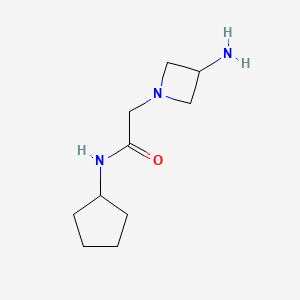
2-(3-氨基氮杂环丁烷-1-基)-N-环戊基乙酰胺
描述
2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C10H19N3O and its molecular weight is 197.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
β-内酰胺类抗生素的合成
2-(3-氨基氮杂环丁烷-1-基)-N-环戊基乙酰胺的核心结构是β-内酰胺环,它是合成多种抗生素的关键。 这些抗生素,包括青霉素、头孢菌素和碳青霉烯类,由于它们能够抑制细菌细胞壁合成,被用于治疗细菌感染 .
绿色化学应用
β-内酰胺衍生物,包括2-(3-氨基氮杂环丁烷-1-基)-N-环戊基乙酰胺等化合物的合成,可以使用绿色化学原理实现。 已经开发出在微波照射下使用催化量的分子碘的方法,为生产这些分子提供了一种更加环保的方法 .
生物活性
2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide is a chemical compound characterized by its unique structure, featuring an azetidine ring and a cyclopentyl group. With the molecular formula and a molecular weight of 197.28 g/mol, this compound has garnered attention for its potential biological activities, particularly in the modulation of cell death pathways.
Structural Characteristics
The structural features of 2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide contribute significantly to its biological activity. The presence of the amino group on the azetidine ring enhances its reactivity and potential interactions with biological targets.
Biological Activities
Preliminary studies indicate that 2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide may inhibit pathways associated with cell death, specifically through the modulation of receptor-interacting protein kinase 1 (RIP1) activity. This kinase plays a crucial role in necroptosis and apoptosis, suggesting that the compound could serve as a therapeutic agent in diseases where these pathways are dysregulated.
Potential Applications
The compound's ability to interact with proteins involved in cell death regulation opens avenues for its application in various therapeutic contexts, including:
- Cancer Treatment : By modulating apoptosis and necroptosis, it may help in targeting cancer cells.
- Neuroprotection : Potential use in conditions where cell death contributes to disease progression, such as neurodegenerative disorders.
Interaction Studies
Understanding how 2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide interacts with biological targets is critical for elucidating its mechanisms of action. Techniques such as molecular docking studies can provide insights into these interactions.
Comparative Analysis
To appreciate the unique aspects of this compound, it is valuable to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Cyclopentylacetamide | Contains a cyclopentyl group but lacks the azetidine ring | Simpler structure; primarily used as a solvent |
| (3S)-1-(3-aminoazetidin-1-yl)-3-methylpentan-1-one | Contains an azetidine ring but differs in side chains | Potentially different biological activities |
| 2-chloro-N-cyclopentylacetamide | Chlorinated version of N-cyclopentylacetamide | May exhibit different reactivity due to chlorine |
| N-(6-amino-1-butyl-2,4-dioxo-5-pyrimidinyl) | Contains a pyrimidine moiety instead of azetidine | Different mechanism of action due to structural differences |
This table illustrates how the unique combination of an azetidine ring with a cyclopentyl group in 2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide may confer distinct biological properties not found in simpler or structurally different compounds.
属性
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c11-8-5-13(6-8)7-10(14)12-9-3-1-2-4-9/h8-9H,1-7,11H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRULGBOOEXVMFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















